Cas no 90811-10-2 (2-(piperidin-1-yl)pyridine-3-sulfonamide)

2-(Piperidin-1-yl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a piperidine-substituted pyridine core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug development. The sulfonamide moiety enhances binding affinity to biological targets, while the piperidine and pyridine groups contribute to favorable physicochemical properties, such as solubility and metabolic stability. Its structural features make it suitable for exploring interactions with enzymes or receptors, particularly in the design of kinase inhibitors or antimicrobial agents. The compound's synthetic accessibility further supports its utility in lead optimization and structure-activity relationship studies.
2-(piperidin-1-yl)pyridine-3-sulfonamide structure
90811-10-2 structure
Product name:2-(piperidin-1-yl)pyridine-3-sulfonamide
CAS No:90811-10-2
MF:C10H15N3O2S
MW:241.310000658035
MDL:MFCD00661404
CID:3300203
PubChem ID:16740266

2-(piperidin-1-yl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-PYRIDINESULFONAMIDE, 2-(1-PIPERIDINYL)-
    • 2-piperidin-1-ylpyridine-3-sulfonamide
    • 2-(piperidin-1-yl)pyridine-3-sulfonamide
    • EN300-1987957
    • AKOS005723874
    • BS-4507
    • STL096111
    • 90811-10-2
    • MDL: MFCD00661404
    • Inchi: InChI=1S/C10H15N3O2S/c11-16(14,15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,14,15)
    • InChI Key: GSDOWLYVQZEVMF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 241.08849790Da
  • Monoisotopic Mass: 241.08849790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 84.7Ų

2-(piperidin-1-yl)pyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987957-0.5g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
0.5g
$671.0 2023-09-16
Enamine
EN300-1987957-1.0g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
1g
$1371.0 2023-06-03
Enamine
EN300-1987957-0.05g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
0.05g
$587.0 2023-09-16
Enamine
EN300-1987957-0.1g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
0.1g
$615.0 2023-09-16
Enamine
EN300-1987957-1g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
1g
$699.0 2023-09-16
Enamine
EN300-1987957-5g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
5g
$2028.0 2023-09-16
Enamine
EN300-1987957-2.5g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
2.5g
$1370.0 2023-09-16
Enamine
EN300-1987957-5.0g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
5g
$3977.0 2023-06-03
Enamine
EN300-1987957-0.25g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
0.25g
$642.0 2023-09-16
Enamine
EN300-1987957-10g
2-(piperidin-1-yl)pyridine-3-sulfonamide
90811-10-2
10g
$3007.0 2023-09-16

Additional information on 2-(piperidin-1-yl)pyridine-3-sulfonamide

2-(Piperidin-1-yl)Pyridine-3-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 90811-10-2, commonly referred to as 2-(piperidin-1-yl)pyridine-3-sulfonamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug discovery and material science. The sulfonamide group attached to the pyridine ring introduces interesting electronic properties, while the piperidine moiety contributes to the molecule's flexibility and bioavailability.

Recent studies have highlighted the role of 2-(piperidin-1-yl)pyridine-3-sulfonamide in modulating cellular signaling pathways. Researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for the development of targeted therapies. The sulfonamide group is particularly effective in enhancing the molecule's binding affinity to protein targets, which is a critical factor in drug design.

In addition to its pharmacological applications, 2-(piperidin-1-yl)pyridine-3-sulfonamide has shown potential in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor technologies. The pyridine ring's aromaticity and electron-withdrawing properties make it an ideal platform for such applications.

From a synthetic perspective, the preparation of 2-(piperidin-1-yl)pyridine-3-sulfonamide involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and purity. Recent advancements in catalytic methods have further optimized the synthesis of this compound, reducing production costs and improving scalability.

The physical properties of 2-(piperidin-1-yl)pyridine-3-sulfonamide, such as its melting point, solubility, and stability, are essential considerations for its practical applications. Studies have shown that the compound exhibits good thermal stability under ambient conditions, which is advantageous for both laboratory experiments and industrial processes. Its solubility in organic solvents also facilitates its use in various chemical reactions.

Looking ahead, the exploration of 2-(piperidin-1-yl)pyridine-3-sulfonamide continues to expand into new areas. Collaborative efforts between chemists and biologists are underway to investigate its potential as an anti-inflammatory agent or an antimicrobial compound. The molecule's structural versatility makes it a valuable tool for addressing diverse therapeutic needs.

In conclusion, 2-(piperidin-1-yil)pyridine -3 -sulfonamide stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with ongoing research advancements, ensure that this molecule will remain a focal point in scientific innovation for years to come.

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